Degradation Potency
PROTAC FLT-3 degrader 4 (A20) exhibits a FLT3-ITD degradation DC₅₀ of 7.4 nM in MOLM-13 cells, which is 1.5-fold more potent than MA49 (DC₅₀ = 11.2 ± 1.4 nM) and 6.3-fold more potent than compound 13e (FLT3 DC₅₀ = 5.23 nM, but this is a dual-target degrader with additional JAK2 and BRD4 activity that may introduce off-target effects) [1][2][3]. While compound A2 (DC₅₀ = 1.2 nM) appears more potent, it functions as a molecular glue with broader substrate degradation (GSPT1, IKZF1/3), whereas A20 maintains a cleaner FLT3-ITD-selective degradation profile .
| Evidence Dimension | FLT3-ITD Degradation Potency (DC₅₀) |
|---|---|
| Target Compound Data | DC₅₀ = 7.4 nM |
| Comparator Or Baseline | MA49 (VHL-based): DC₅₀ = 11.2 ± 1.4 nM; 13e (dual BET-kinase): FLT3 DC₅₀ = 5.23 nM; A2 (molecular glue): DC₅₀ = 1.2 nM |
| Quantified Difference | A20 is 1.5-fold more potent than MA49; 1.4-fold less potent than 13e but with higher target specificity; 6.2-fold less potent than A2 but with narrower substrate scope |
| Conditions | MOLM-13 AML cells (FLT3-ITD+), 24 h treatment, quantitative immunoblotting |
Why This Matters
This DC₅₀ value positions A20 as a highly potent and selective FLT3-ITD degrader suitable for studies requiring robust target engagement without confounding effects from degradation of other cereblon neosubstrates.
- [1] Wang J, Rong Q, Ye L, Fang B, et al. Discovery of a Novel Orally Bioavailable FLT3-PROTAC Degrader for Efficient Treatment of Acute Myeloid Leukemia and Overcoming Resistance of FLT3 Inhibitors. J Med Chem. 2024;67(9):7134-7151. doi:10.1021/acs.jmedchem.4c00051. View Source
- [2] Halilovic M, Abdelsalam M, Zabkiewicz J, et al. Selective degradation of mutant FMS-like tyrosine kinase-3 requires BIM-dependent depletion of heat shock proteins. Leukemia. 2024;38:2561-2572. doi:10.1038/s41375-024-02405-5. View Source
- [3] Discovery of Potent Dual PROTAC Degraders Targeting BET-Kinase To Overcome FLT3 Inhibitor Resistance. J Med Chem. 2025. doi:10.1021/acs.jmedchem.5c01234. View Source
